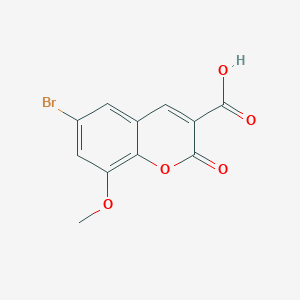

6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H7BrO5 and its molecular weight is 299.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Protocols and Chemical Synthesis

6H-Benzo[c]chromen-6-ones and their derivatives, which are structurally related to 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, serve as core structures in several secondary metabolites of pharmacological importance. Due to their limited availability from natural sources, synthetic procedures for these compounds have gained significant attention. Protocols such as Suzuki coupling reactions, reactions of 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization of phenyl2-halobenzoates are crucial. These synthetic methods aim at efficient and simplified procedures for producing biologically active chromenones and related compounds (Mazimba, 2016).

Biocatalyst Inhibition and Organic Synthesis

The study of carboxylic acids and their impact on biocatalysts highlights the delicate balance between their beneficial uses and potential inhibitory effects. Understanding how carboxylic acids, including those structurally similar to this compound, interact with microbial cells can inform the design of more efficient biocatalysts. This knowledge is particularly relevant for producing biofuels and biorenewable chemicals, where carboxylic acids can serve as precursors or inhibitors depending on their concentration and the microbial systems used (Jarboe, Royce, & Liu, 2013).

Pharmacological Applications

The exploration of carboxylic acids in pharmacology, including their structure-activity relationships and bioisosteric replacements, is vital for developing new therapeutic agents. Carboxylic acid derivatives, by virtue of their bioactive properties, play a crucial role in drug design, offering insights into how structural modifications can enhance biological activity and reduce toxicity. The ongoing research in this area demonstrates the potential of compounds, including chromene derivatives, in contributing to novel drug discovery and development processes (De, Baltas, & Bedos-Belval, 2011).

Environmental and Industrial Applications

In the context of environmental sustainability, the degradation of organic pollutants using redox mediators and enzymatic processes is a research area of growing interest. The ability of enzymes to transform recalcitrant compounds in the presence of redox mediators opens up new avenues for treating industrial effluents and mitigating environmental pollution. This research underscores the potential application of chemical compounds, including carboxylic acid derivatives, in enhancing the efficiency of bioremediation processes (Husain & Husain, 2007).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Propiedades

IUPAC Name |

6-bromo-8-methoxy-2-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO5/c1-16-8-4-6(12)2-5-3-7(10(13)14)11(15)17-9(5)8/h2-4H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPXOSMJCGZWDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369500 |

Source

|

| Record name | 6-Bromo-8-methoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119686-34-9 |

Source

|

| Record name | 6-Bromo-8-methoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide](/img/structure/B53089.png)

![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)

![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)